H-Cyclopentyl-Gly-OH

Beschreibung

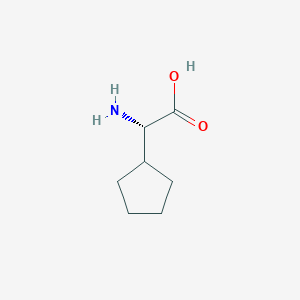

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKRVHTESHFAA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438806 | |

| Record name | L-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-84-8 | |

| Record name | (αS)-α-Aminocyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Cyclopentylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Cyclopentyl-Gly-OH: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details experimental protocols for its synthesis and analysis and explores its known mechanisms of action.

Core Physical and Chemical Properties

This compound, also known by several synonyms including (S)-2-Amino-2-cyclopentylacetic acid and L-Cyclopentylglycine, is a derivative of the amino acid glycine.[1][2][3][4][5][6] Its structure incorporates a cyclopentyl ring attached to the alpha-carbon of glycine, conferring unique steric properties that influence its biological activity. The compound is typically a white to off-white crystalline solid.[1] It exhibits solubility in water and various organic and alcohol solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 2521-84-8 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₃NO₂ | [1][4][5][6][8][9] |

| Molecular Weight | 143.18 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| Predicted Boiling Point | 276.6 ± 23.0 °C | [6][10] |

| Predicted Density | 1.167 ± 0.06 g/cm³ | [6][10] |

| Predicted pKa | 2.49 ± 0.10 | [6][10] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6][10] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Strecker Reaction

A plausible and widely applicable method for the synthesis of this compound is the Strecker amino acid synthesis.[9][11][12][13][14] This multi-step process begins with the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Materials:

-

Cyclopentanecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia (aqueous solution)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Iminium Ion Formation: In a well-ventilated fume hood, cyclopentanecarboxaldehyde is dissolved in methanol. An aqueous solution of ammonium chloride and ammonia is added to the mixture. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

-

α-Aminonitrile Formation: A solution of sodium cyanide in water is added dropwise to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine to form the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether to remove unreacted starting materials and byproducts. The aqueous layer containing the α-aminonitrile is retained.

-

Hydrolysis: The aqueous solution of the α-aminonitrile is acidified with concentrated hydrochloric acid and heated under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group is protonated, forming the hydrochloride salt of this compound.

-

Isolation and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then neutralized with a base, such as sodium hydroxide, to precipitate the free amino acid. The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.

Caption: Strecker synthesis of this compound.

Analytical Characterization Protocols

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring and the α-proton. The cyclopentyl protons will likely appear as a series of multiplets in the aliphatic region (around 1.5-2.0 ppm). The α-proton, adjacent to the amino and carboxyl groups, would appear as a distinct signal, likely a multiplet, with its chemical shift influenced by the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The α-carbon will be in the range of 50-60 ppm, and the carbons of the cyclopentyl ring will resonate in the aliphatic region (around 25-40 ppm).[15][16][17][18][19]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 144.102.

-

Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂) and cleavage of the cyclopentyl ring.[20][21][22][23][24]

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the primary amine. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Biological Activity and Signaling Pathways

This compound, particularly the L-enantiomer, is recognized for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, involved in synaptic plasticity, learning, and memory.[25][26]

NMDA Receptor Antagonism

Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. As a competitive antagonist at the glycine co-agonist site, L-Cyclopentylglycine can modulate NMDA receptor activity, presenting a potential therapeutic avenue for conditions associated with excessive glutamatergic neurotransmission.

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor is required for channel opening, which allows the influx of Ca²⁺ and Na⁺ ions. L-Cyclopentylglycine competes with glycine for its binding site on the GluN1 subunit, thereby preventing the conformational change necessary for channel activation. This leads to a reduction in ion flow and a dampening of the downstream signaling cascade.

Caption: Antagonism of the NMDA receptor by this compound.

Potential Inhibition of S-Adenosylmethionine Synthetase

While not definitively established for this compound itself, related cyclopentyl-containing amino acids have been shown to act as competitive inhibitors of S-adenosylmethionine (SAM) synthetase.[27] This enzyme catalyzes the formation of SAM, a universal methyl group donor essential for numerous cellular processes, including DNA methylation and polyamine synthesis.

Inhibition of SAM synthetase can have profound effects on cellular metabolism and gene regulation. A competitive inhibitor would bind to the active site of the enzyme, preventing the binding of its natural substrates, L-methionine and ATP. This would lead to decreased production of SAM and a subsequent reduction in methylation reactions.

Caption: Potential inhibition of SAM synthetase.

Conclusion

This compound is a versatile building block in peptide synthesis and a compound of interest for its biological activities. Its role as an NMDA receptor antagonist highlights its potential for the development of novel therapeutics for neurological disorders. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Structural studies of inhibition of S-adenosylmethionine synthetase by slow, tight-binding intermediate and product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. L-Cyclopentylglycine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. compoundchem.com [compoundchem.com]

- 16. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. whitman.edu [whitman.edu]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 26. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 27. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Cyclopentyl-Gly-OH, chemically known as D-Cyclopentylglycine, is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of neuroscience and drug development. Its primary and most well-characterized function is as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit. By competitively inhibiting the binding of glycine or D-serine, D-Cyclopentylglycine modulates the activity of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and neuronal excitotoxicity. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of D-Cyclopentylglycine, including detailed protocols and data presentation to support further research and development.

Structure and Physicochemical Properties

D-Cyclopentylglycine is an alpha-amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine. This bulky, hydrophobic side chain is crucial for its specific interaction with the glycine binding pocket of the NMDA receptor.

Chemical Structure:

-

IUPAC Name: (R)-2-Amino-2-cyclopentylacetic acid

-

Synonyms: H-D-Cpg-OH, D-2-Cyclopentylglycine

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

Physicochemical Data Summary Table:

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and some organic solvents | |

| Stereochemistry | D-isomer ((R)-configuration) | |

| SMILES | N--INVALID-LINK--C(O)=O | |

| InChI Key | XBPKRVHTESHFAA-ZCFIWIBFSA-N |

Function and Mechanism of Action

NMDA Receptor Antagonism

The principal biological function of D-Cyclopentylglycine is its role as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit), for activation.

Upon binding to the glycine site on the GluN1 subunit, D-Cyclopentylglycine prevents the binding of the endogenous co-agonists. This allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate. The result is a reduction in the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby dampening neuronal excitation.

Role in Modulating Excitotoxicity

Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] By blocking the glycine site, D-Cyclopentylglycine can mitigate the excessive Ca²⁺ influx that triggers downstream apoptotic and necrotic cell death pathways.[1][3]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by D-Cyclopentylglycine:

Caption: NMDA receptor-mediated excitotoxicity pathway and its inhibition by D-Cyclopentylglycine.

Quantitative Data

While specific high-affinity binding data for D-Cyclopentylglycine is not extensively published in readily available literature, the potency of glycine site antagonists is typically determined through competitive binding assays and functional electrophysiological recordings. For a series of related tricyclic pyrido-phthalazine-dione derivatives, which are also glycine site antagonists, IC₅₀ values from patch-clamp experiments ranged from 0.14 to 13.8 µM.[4]

Table of Expected Quantitative Parameters for a Glycine Site Antagonist:

| Parameter | Typical Assay | Description | Expected Range for Potent Antagonists |

| Kᵢ (inhibition constant) | Radioligand Binding Assay (e.g., using [³H]glycine or a labeled antagonist) | A measure of the binding affinity of the antagonist to the NMDA receptor glycine site. | nM to low µM range |

| IC₅₀ (half maximal inhibitory concentration) | Electrophysiology (e.g., Whole-Cell Patch-Clamp) | The concentration of the antagonist that inhibits 50% of the NMDA-induced current. | Low µM range |

| EC₅₀ (half maximal effective concentration) | Calcium Imaging Assay | The concentration of the antagonist that produces 50% of its maximal inhibitory effect on Ca²⁺ influx. | Low µM range |

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess NMDA Receptor Antagonism

This protocol is designed to measure the inhibitory effect of D-Cyclopentylglycine on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

-

NMDA and Glycine stock solutions

-

D-Cyclopentylglycine stock solutions of varying concentrations

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

-

Once a stable baseline response is established, co-apply the NMDA/glycine solution with increasing concentrations of D-Cyclopentylglycine.

-

Record the steady-state inward current at each concentration of the antagonist.

-

Wash out the antagonist to ensure reversibility of the block.

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of D-Cyclopentylglycine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Cyclopentylglycine-OH

This protocol outlines the incorporation of D-Cyclopentylglycine into a peptide chain using standard Fmoc-based solid-phase synthesis.

Materials:

-

Fmoc-D-Cyclopentylglycine-OH

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-D-Cyclopentylglycine-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Screening Glycine Site NMDA Receptor Antagonists:

Caption: A typical workflow for the screening and development of novel glycine site NMDA receptor antagonists.

Conclusion

This compound (D-Cyclopentylglycine) serves as a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor. Its selective antagonism at the glycine co-agonist site provides a mechanism to modulate neuronal excitability and protect against excitotoxic insults. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological properties of D-Cyclopentylglycine and to utilize it in the synthesis of novel peptide-based therapeutics. Future research should focus on obtaining more precise quantitative data on its binding affinity and functional potency across different NMDA receptor subtypes to fully elucidate its therapeutic potential.

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biochemical Utility of H-Cyclopentyl-Gly-OH: A Technical Guide for Researchers

Introduction: H-Cyclopentyl-Gly-OH, also known as (S)-2-amino-2-cyclopentylacetic acid or L-Cyclopentylglycine, is a non-proteinogenic amino acid that has garnered significant interest within the biochemical and pharmaceutical research communities. Its unique cyclopentyl moiety imparts valuable steric and conformational properties when incorporated into peptides and small molecules, influencing their biological activity, metabolic stability, and receptor binding affinity. This technical guide provides an in-depth overview of the applications of this compound and its derivatives in biochemistry, with a focus on its role in the development of enzyme inhibitors and receptor antagonists.

Core Applications in Biochemistry

The primary application of this compound in biochemistry is as a specialized building block in peptide synthesis. The cyclopentyl group provides a rigid, hydrophobic side chain that can influence the secondary structure of peptides, often enhancing their stability against proteolytic degradation and improving their pharmacokinetic profiles. This has made it a valuable component in the design of peptide-based therapeutics.

Furthermore, the D-enantiomer, D-Cyclopentylglycine, has been investigated for its role as a modulator of neurotransmitter systems, particularly as a selective antagonist of glutamate receptors.

This compound Derivatives as Potent Enzyme Inhibitors

A significant application of this compound is in the synthesis of potent enzyme inhibitors. The incorporation of the cyclopentylglycine moiety can lead to compounds with high affinity and specificity for their target enzymes.

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of cyclopentylglycine have been shown to be highly potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data for ACE Inhibition:

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

| N-[N alpha-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine (Compound 19a)[1] | ACE | 0.11 nmol/L |

D-Cyclopentylglycine as a Glutamate Receptor Antagonist

Experimental Protocols

Synthesis of Peptides Containing Cyclopentylglycine

The following is a general protocol for the solid-phase synthesis of a peptide incorporating Fmoc-D-cyclopentylglycine, based on established methodologies for peptide synthesis.

Materials:

-

Fmoc-D-Cyclopentylglycine

-

Rink Amide resin

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Cyclopentylglycine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., D-Cyclopentylglycine) for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-CGP 39653 (a radiolabeled NMDA receptor antagonist)

-

Test compound (D-Cyclopentylglycine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled CGP 39653 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of [³H]-CGP 39653.

-

Add increasing concentrations of the test compound (D-Cyclopentylglycine).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled CGP 39653.

-

-

Incubation: Add the membrane suspension to all tubes and incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: ACE Inhibition Signaling Pathway.

References

- 1. Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of novel 2-diarylethyl substituted (2-carboxycycloprop-1-yl)glycines as high-affinity group II metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Cyclopentyl-Gly-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Non-Natural Amino Acid for Enhanced Peptide Therapeutics

H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid, is emerging as a valuable building block in the design of novel peptide-based therapeutics. Its unique cyclopentyl moiety offers distinct advantages in modulating peptide conformation, enhancing metabolic stability, and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its potential applications in drug discovery, with a focus on neuroscience and cardiovascular disease.

Physicochemical Properties

This compound, also known as (S)-2-amino-2-cyclopentylacetic acid, is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| CAS Number | 2521-84-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| Optical Rotation [α]D20 | -18 ± 2º (c=1 in DMF) for Fmoc-L-cyclopentylglycine | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for α-amino acid synthesis, including the Strecker and Bucherer-Bergs syntheses, as well as through asymmetric approaches to yield enantiomerically pure L- or D-isomers.

Asymmetric Synthesis of L-Cyclopentylglycine

An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine has been reported, which can be subsequently deprotected to yield H-L-Cyclopentyl-Gly-OH.[2] This method utilizes a chiral glycine enolate equivalent.

Experimental Protocol: Asymmetric Synthesis of Fmoc-L-Cyclopentylglycine [2]

-

Alkylation: The enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is alkylated with cyclopentyl iodide. This stereoselective alkylation yields the anti-α-monosubstituted product, benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate, with a reported yield of 60%.

-

Cleavage of Chiral Auxiliary: The auxiliary ring system is cleaved via catalytic hydrogenolysis over Palladium(II) chloride (PdCl₂), affording L-cyclopentylglycine in 84% yield.

-

Fmoc Protection: The α-amino group of L-cyclopentylglycine is then protected by reacting it with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl ester) in the presence of sodium carbonate (Na₂CO₃) in a dioxane/water solvent mixture. This step proceeds in high yield to give Fmoc-L-cyclopentylglycine.

The overall yield for this asymmetric synthesis is approximately 50%, with an optical purity of >99%.[2]

Classical Synthesis Methods

Strecker Synthesis: This method involves a three-component reaction between cyclopentanecarboxaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5][6][7]

Bucherer-Bergs Synthesis: This reaction utilizes cyclopentanone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to yield cyclopentylglycine.

Workflow for Strecker Synthesis of Cyclopentylglycine

Strecker synthesis of this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. Due to the steric hindrance of the cyclopentyl group, optimized coupling conditions may be required to ensure high coupling efficiency.[8][9][10]

General SPPS Workflow for Incorporating Fmoc-Cyclopentyl-Gly-OH

General SPPS workflow for incorporating Fmoc-Cyclopentyl-Gly-OH.

Experimental Protocol: HATU-Mediated Coupling

A common and efficient method for coupling sterically hindered amino acids like Fmoc-Cyclopentyl-Gly-OH involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent.

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-L-Cyclopentyl-Gly-OH (typically 2-5 equivalents relative to resin loading) and HATU (slightly less than 1 equivalent to the amino acid) in DMF.

-

Coupling Reaction: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activated amino acid solution and immediately add the mixture to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.

-

Monitoring and Washing: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin test. Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Quantitative Data on Coupling Efficiency: While specific data for this compound is not extensively published, studies on other sterically hindered amino acids suggest that using potent coupling reagents like HATU can achieve coupling yields of 41-95%.[10] The efficiency can be influenced by the specific peptide sequence and the reaction conditions.

Purification and Analysis

Peptides incorporating this compound are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

Experimental Protocol: RP-HPLC Purification [11]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.

-

Elution: The peptide is eluted by gradually increasing the concentration of ACN. The hydrophobic nature of the cyclopentyl group will influence the retention time of the peptide.

-

Detection: The peptide is detected by monitoring the UV absorbance at 210-230 nm.

-

Lyophilization: The fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder.

Analytical Data:

Characterization of this compound and peptides containing this residue is performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the amino acid and to study the conformation of the resulting peptides.[12][13][14][15]

-

Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight of the amino acid and to confirm the mass of the synthesized peptide.[2]

Applications in Drug Discovery

The incorporation of this compound into peptides can significantly impact their biological activity and therapeutic potential. The bulky and hydrophobic cyclopentyl side chain can introduce conformational constraints, leading to more defined secondary structures and potentially increased receptor binding affinity and selectivity.

Neuroscience

In the field of neuroscience, non-natural amino acids like L-Cyclopentylglycine are valuable for designing novel peptides to study and treat neurological disorders.[16] The introduction of this residue can lead to:

-

Altered Receptor Binding Affinities: The conformational constraints imposed by the cyclopentyl group can fine-tune the interaction of the peptide with its target receptor.

-

Improved Blood-Brain Barrier Penetration: The increased lipophilicity imparted by the cyclopentyl side chain may enhance the ability of the peptide to cross the blood-brain barrier, a critical challenge in developing drugs for central nervous system disorders.

-

Enhanced Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation, prolonging the half-life of the peptide in vivo.

Potential therapeutic areas in neuroscience include Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[16][17][18][19]

Angiotensin II Receptor Antagonism

This compound has been utilized in the design of angiotensin II antagonists.[2] The renin-angiotensin system plays a crucial role in regulating blood pressure, and blocking the angiotensin II receptor is a key strategy for treating hypertension. The cyclopentyl group can mimic the side chains of natural amino acids in angiotensin II, potentially leading to potent and selective receptor antagonists.[20][21][22][23][24]

Potential Signaling Pathway Involvement: Renin-Angiotensin System

Potential role of cyclopentylglycine-containing peptides in the Renin-Angiotensin System.

Conclusion

This compound is a promising non-natural amino acid for the development of next-generation peptide therapeutics. Its unique structural features offer the potential to overcome many of the limitations of natural peptides, such as poor metabolic stability and limited bioavailability. The synthetic and peptide incorporation methodologies are well-established, allowing for its integration into drug discovery programs. Further research into the specific biological effects of peptides containing this compound is warranted to fully explore its therapeutic potential in neuroscience, cardiovascular disease, and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. msimg.bioon.com [msimg.bioon.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 15. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 16. nbinno.com [nbinno.com]

- 17. A peptide rich in glycine–serine–alanine repeats ameliorates Alzheimer‐type neurodegeneration | Scilit [scilit.com]

- 18. mdpi.com [mdpi.com]

- 19. A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Angiotensin-Related Peptides and Their Role in Pain Regulation [mdpi.com]

- 24. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]

The Role of H-Cyclopentyl-Gly-OH in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. Among these, H-Cyclopentyl-Gly-OH, a glycine derivative featuring a bulky cyclopentyl group, provides unique conformational constraints and physicochemical properties that are increasingly leveraged in drug discovery. This technical guide explores the role of this compound in the architecture of peptidomimetics, detailing its impact on structure, stability, and biological activity. We present a summary of relevant quantitative data, a detailed experimental protocol for its incorporation into peptide scaffolds, and a discussion of its potential influence on cellular signaling pathways.

Introduction: The Significance of Non-Canonical Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and rapid clearance. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to address these shortcomings. A key strategy in peptidomimetic development is the incorporation of non-canonical amino acids, which are not found among the 20 proteinogenic amino acids.

This compound (Figure 1) is a non-canonical amino acid that introduces a rigid cyclopentyl moiety into the peptide backbone. This structural feature can significantly influence the conformational landscape of the resulting peptidomimetic, locking it into a bioactive conformation and enhancing its resistance to enzymatic degradation. The cyclopentyl group can also modulate the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Quantitative Data on Peptidomimetics

While specific quantitative data for peptidomimetics containing this compound is not extensively available in publicly accessible literature, the following table provides representative data for cyclic peptidomimetics targeting various biological endpoints. This illustrates the types of quantitative metrics used to evaluate the efficacy of such compounds and serves as a benchmark for the expected potency of well-designed peptidomimetics incorporating this compound. The data typically includes IC50 values, representing the concentration of an inhibitor required to block 50% of a biological activity, and Ki values, indicating the binding affinity of an inhibitor to its target.

| Compound Class | Target | Assay Type | Quantitative Metric | Value | Reference |

| Cyclic Dipeptide | Human Cancer Cell Line (HepG2) | Cytotoxicity Assay | IC50 | 101.8 µM | [1] |

| Cyclic Dipeptide | Human Cancer Cell Line (A549) | Cytotoxicity Assay | IC50 | 206 µM | [1] |

| Cyclic Opioid Peptidomimetic | Mu Opioid Receptor (MOR) | Radioligand Binding Assay | Ki | 53-fold loss vs parent | [2] |

| Cyclic Opioid Peptidomimetic | Kappa Opioid Receptor (KOR) | Radioligand Binding Assay | Ki | 276-fold loss vs parent | [2] |

| Hydantoin-based Peptidomimetic | Caspase-3 | Enzyme Inhibition Assay | IC50 | Similar to known inhibitors | [3] |

Experimental Protocols: Incorporation of this compound into Peptides

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a detailed methodology based on the widely used Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-protected amino acids (including Fmoc-Cyclopentyl-Gly-OH)

-

Rink Amide MBHA resin or Wang resin

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile

-

Microwave peptide synthesizer (optional)

-

HPLC system for purification

-

Mass spectrometer for characterization

Synthesis Workflow

Detailed Synthesis Steps

-

Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The Fmoc-protected this compound (3 equivalents) is pre-activated with a coupling agent such as HBTU (3 equivalents) and an additive like HOBt (3 equivalents) in the presence of a base like DIPEA (6 equivalents) in DMF. This activated mixture is then added to the resin and allowed to react for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The peptide is then dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Role in Modulating Signaling Pathways

The incorporation of this compound into peptidomimetics can significantly influence their interaction with biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes, making them attractive drug targets. Peptidomimetics often act as agonists or antagonists of GPCRs, modulating their downstream signaling cascades.

The conformational rigidity imparted by the cyclopentyl group can pre-organize the peptidomimetic into a conformation that is favorable for binding to the receptor's active site. This can lead to enhanced binding affinity and potency. Furthermore, the altered shape and electronics of the peptidomimetic can lead to biased agonism, where the ligand preferentially activates one signaling pathway over another, offering the potential for more targeted therapies with fewer side effects.

The following diagram illustrates a general GPCR signaling pathway that can be modulated by a peptidomimetic containing this compound.

Conclusion

This compound is a valuable building block in the design of peptidomimetics, offering a means to introduce conformational rigidity and modulate physicochemical properties. Its incorporation can lead to compounds with enhanced stability, improved pharmacokinetic profiles, and potent biological activity. While further research is needed to fully elucidate the quantitative structure-activity relationships and specific signaling pathways modulated by peptidomimetics containing this unique amino acid, the foundational principles and experimental methodologies outlined in this guide provide a strong basis for its application in the development of next-generation therapeutics. The continued exploration of such non-canonical amino acids will undoubtedly fuel innovation in the field of drug discovery.

References

- 1. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conformationally restricted hydantoin-based peptidomimetics as inhibitors of caspase-3 with basic groups allowed at the S3 enzyme subsite - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Cyclopentyl-Gly-OH: A Technical Guide to its Potential in Inducing β-Turns in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of the non-proteinogenic amino acid H-Cyclopentyl-Gly-OH as a tool for inducing β-turn conformations in peptides. While direct experimental evidence for this specific compound is limited in publicly available literature, this document extrapolates from extensive research on peptides containing other Cα,α-disubstituted and cyclic amino acids to build a comprehensive overview of its likely properties and applications. This guide covers the theoretical basis for β-turn induction by constrained amino acids, presents anticipated quantitative data based on related structures, provides detailed general experimental protocols for synthesis and conformational analysis, and discusses potential applications in drug discovery.

Introduction: The Significance of β-Turns and the Promise of Constrained Amino Acids

β-turns are crucial secondary structures in peptides and proteins, responsible for reversing the direction of the polypeptide chain.[1] They are implicated in a vast array of biological processes, including protein folding, stabilization, and molecular recognition events at the cellular level.[2] Consequently, the ability to engineer peptides with stable β-turn structures is of paramount importance in the design of peptidomimetics with enhanced biological activity, stability, and bioavailability.

Unnatural amino acids with sterically constrained side chains, such as Cα,α-disubstituted glycines, have emerged as powerful tools for inducing specific secondary structures, including β-turns.[3] The cyclopentyl moiety in this compound is hypothesized to restrict the conformational freedom of the peptide backbone, thereby favoring the dihedral angles characteristic of a β-turn.

Theoretical Framework and Anticipated Conformational Effects

The incorporation of a Cα,α-disubstituted glycine derivative like this compound is expected to significantly limit the available conformational space of the peptide backbone. The bulky cyclopentyl group restricts the rotation around the N-Cα and Cα-C bonds, effectively guiding the peptide into a folded conformation.

Based on studies of similar cyclic amino acids, it is anticipated that peptides incorporating this compound would exhibit a propensity for forming Type I or Type II β-turns.[3] The precise turn type would likely be influenced by the surrounding amino acid sequence.

Logical Relationship: From Amino Acid Structure to Peptide Conformation

Caption: The logical flow from the structure of this compound to the induction of a β-turn.

Quantitative Data Summary (Anticipated)

While specific quantitative data for peptides containing this compound is not available, the following table summarizes the types of data that would be expected from conformational analysis, based on analogous compounds.

| Analytical Technique | Parameter | Anticipated Value/Observation for β-Turn Conformation |

| NMR Spectroscopy | ||

| ³J(HN,Hα) coupling constants | Small values (around 4-6 Hz) for residues in the turn. | |

| Nuclear Overhauser Effects (NOEs) | Strong dαN(i, i+1) and dNN(i, i+2) cross-peaks. | |

| Temperature Coefficients (dδ/dT) | Small negative values for amide protons involved in intramolecular hydrogen bonds. | |

| Circular Dichroism (CD) | ||

| Far-UV Spectrum | Characteristic minima and maxima depending on the type of β-turn. | |

| Computational Modeling | ||

| Ramachandran Plot | Dihedral angles (φ, ψ) of the residues within the turn clustered in the allowed regions for β-turns. | |

| Energy Minimization | Lower potential energy for conformers containing a β-turn. |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a peptide containing this compound and its subsequent conformational analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the synthesis of a peptide containing this compound via SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-H-Cyclopentyl-Gly-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-H-Cyclopentyl-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis: NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the protons.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure.

-

-

Data Analysis:

-

Assign all proton resonances.

-

Measure ³J(HN,Hα) coupling constants to estimate φ dihedral angles.

-

Analyze NOE cross-peaks to derive interproton distance restraints. A strong NOE between the α-proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)) and between the amide protons of residues i and i+2 (dNN(i, i+2)) are characteristic of β-turns.

-

Measure the temperature dependence of amide proton chemical shifts (dδ/dT) to identify protons involved in intramolecular hydrogen bonds.

-

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the peptide in an appropriate buffer or solvent (e.g., phosphate buffer, trifluoroethanol).

-

Far-UV CD Spectrum: Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content of the peptide. While specific spectra for this compound containing peptides are unavailable, comparison with reference spectra for different β-turn types can provide qualitative evidence of a turn conformation.

Potential Applications in Drug Discovery and Development

The ability to induce and stabilize β-turns in peptides opens up numerous avenues for therapeutic development. Peptides often suffer from poor metabolic stability and low bioavailability. By incorporating a constrained amino acid like this compound to enforce a bioactive conformation, it may be possible to:

-

Enhance Receptor Binding Affinity: A pre-organized β-turn can present the key pharmacophoric residues in an optimal orientation for receptor binding.

-

Improve Proteolytic Stability: The unnatural amino acid and the constrained conformation can render the peptide less susceptible to enzymatic degradation.

-

Modulate Signaling Pathways: Peptides play crucial roles as signaling molecules. Stabilizing a specific conformation could lead to more potent and selective agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).

Signaling Pathway Modulation Example

Caption: A hypothetical signaling pathway where a peptide containing a stabilized β-turn acts as a ligand for a GPCR.

Conclusion

This compound represents a promising, yet underexplored, building block in peptide chemistry. Based on the well-established principles of conformational constraint by Cα,α-disubstituted amino acids, it is highly probable that this amino acid can serve as an effective inducer of β-turn structures. This guide provides a foundational framework for researchers to begin exploring the potential of this compound in their own peptide design and drug discovery efforts. Further experimental validation is necessary to fully elucidate its conformational preferences and biological activities.

References

- 1. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural versatility of peptides containing C alpha, alpha-dialkylated glycines: conformational energy computations, i.r. absorption and 1H n.m.r. analysis of 1-aminocyclopropane-1-carboxylic acid homopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Peptides Containing Cyclopentyl-Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These modifications can impart favorable pharmacokinetic properties, enhance metabolic stability, and critically, constrain the peptide's conformational flexibility. By reducing the number of accessible conformations, it is possible to pre-organize a peptide into its bioactive shape, leading to increased receptor affinity and selectivity. H-Cyclopentyl-Gly-OH (Cpg) is one such Cα-substituted cyclic amino acid that has garnered interest for its potential to induce specific secondary structures in peptides. The bulky cyclopentyl group sterically hinders the peptide backbone, influencing the local dihedral angles and, consequently, the overall peptide fold.

This technical guide provides an in-depth overview of the conformational analysis of peptides containing this compound. It details the key experimental and computational methodologies employed to elucidate the three-dimensional structure and dynamic behavior of these modified peptides. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and analyze Cpg-containing peptides with desired conformational properties.

The Conformational Landscape of Cyclopentyl-Glycine

The conformational preferences of a peptide are largely dictated by the energetically allowed combinations of its backbone dihedral angles, phi (φ) and psi (ψ). For standard amino acids, these preferences are visualized on a Ramachandran plot.[1][2][3] However, the presence of the bulky cyclopentyl group at the Cα position of glycine significantly restricts the accessible (φ, ψ) conformational space.

Computational studies on peptides containing similar Cα,α-disubstituted cyclic amino acids suggest that these residues favor either a fully extended (C5) conformation or a folded/helical structure.[4][5] The cyclopentyl moiety can shield the amide bond through intramolecular interactions, influencing the equilibrium between polar open and nonpolar closed conformations.[6] The specific puckering of the cyclopentane ring also plays a role in determining the overall conformational preference.

The conformational flexibility of the cyclopentyl group itself, along with its interaction with neighboring residues, will ultimately determine the dominant conformations of a Cpg-containing peptide in solution. These conformations can range from well-defined secondary structures like β-turns and helices to more extended forms.

Data Presentation: Conformational Parameters of Cpg-Containing Peptides

A thorough conformational analysis of a Cpg-containing peptide involves the determination of various quantitative parameters. These are typically derived from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The following tables provide a structured format for presenting such data, facilitating comparison between different peptide sequences or environmental conditions.

Table 1: NMR-Derived Dihedral Angle Restraints

| Residue | φ (°) | ψ (°) | ω (°) |

| Cpg | -120 ± 30 | 140 ± 30 | 180 (trans) |

| Gly | -80 ± 40 | 90 ± 40 | 180 (trans) |

| Xaa | -60 ± 20 | -40 ± 20 | 180 (trans) |

Note: The values presented are illustrative and would be determined experimentally for a specific peptide.

Table 2: Key 1H NMR Chemical Shifts (ppm) and 3JHNα Coupling Constants (Hz)

| Residue | HN | Hα | 3JHNα (Hz) |

| Cpg | 8.15 | 4.10 | 9.5 |

| Gly | 8.50 | 3.95 | 5.8 |

| Xaa | 7.90 | 4.35 | 7.5 |

Note: 3JHNα values are indicative of the φ dihedral angle. Larger values (e.g., > 8.5 Hz) suggest a more extended conformation, while smaller values (e.g., < 6.0 Hz) are consistent with a helical conformation.

Table 3: Interproton Distances from ROESY/NOESY (Å)

| Proton 1 | Proton 2 | Distance (Å) |

| Cpg Hα | Gly HN | < 2.5 |

| Gly HN | Xaa HN | > 4.0 |

| Cpg H (cyclopentyl) | Xaa Hα | < 3.0 |

Note: These distances are crucial for defining the three-dimensional fold of the peptide.

Experimental and Computational Protocols

A combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis.

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols. The this compound amino acid is commercially available from various suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10][11] A typical protocol involves:

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-1.0 mM.[12]

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about interproton distances, which are used to determine the peptide's spatial structure.[13][14]

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

1H-15N HSQC: (for 15N-labeled samples) Correlates amide protons with their nitrogen atoms.

-

-

Data Analysis:

-

Assign all proton and carbon resonances.

-

Measure 3JHNα coupling constants to estimate φ dihedral angles.

-

Integrate NOESY/ROESY cross-peaks to derive distance restraints.

-

Use the experimental restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of peptides in solution.[15][16][17]

-

Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7) with a concentration typically between 0.1 and 1 mg/mL.[18]

-

Data Acquisition:

-

Record a CD spectrum in the far-UV region (typically 190-260 nm).[19]

-

Acquire a baseline spectrum of the buffer and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity.

-

Analyze the spectral shape to qualitatively assess the secondary structure. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure.

-

Use deconvolution algorithms to estimate the percentage of each secondary structure element.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.[20][21][22]

-

Sample Preparation: The peptide can be analyzed in solution, as a solid film, or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum, paying close attention to the Amide I region (1600-1700 cm⁻¹), which is particularly sensitive to secondary structure.[23][24]

-

Data Analysis:

-

Deconvolute the Amide I band into its component peaks.

-

Assign the component peaks to different secondary structures (e.g., α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹, β-turn: ~1660-1685 cm⁻¹).

-

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods complement experimental data by providing a dynamic picture of the peptide's conformational landscape.[25][26][27]

-

System Setup:

-

Build the initial peptide structure.

-

Solvate the peptide in a water box with appropriate ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.[28]

-

Production MD: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.

-

Trajectory Analysis:

-

Analyze the trajectory to identify stable conformations.

-

Calculate dihedral angle distributions to create a theoretical Ramachandran plot for the Cpg residue.

-

Analyze hydrogen bonding patterns and other intramolecular interactions.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of Cpg-containing peptides.

Conclusion

The conformational analysis of peptides containing this compound is a multifaceted process that relies on the integration of advanced spectroscopic and computational techniques. The steric bulk of the cyclopentyl group significantly restricts the available conformational space, providing a powerful tool for the rational design of peptides with defined three-dimensional structures. A comprehensive understanding of the conformational preferences of Cpg residues is critical for harnessing their full potential in the development of novel peptide-based therapeutics. This guide provides a foundational framework for researchers to approach the conformational analysis of these promising molecules, from experimental design to data interpretation and visualization. The detailed protocols and structured data presentation formats outlined herein are intended to facilitate robust and reproducible research in this exciting area of peptide science.

References

- 1. peptideweb.com [peptideweb.com]

- 2. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 4. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. mybiosource.com [mybiosource.com]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 13. mdpi.com [mdpi.com]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. americanpeptidesociety.org [americanpeptidesociety.org]

- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 20. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 26. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 27. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 28. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of H-Cyclopentyl-Gly-OH on Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enforce specific secondary structures, enhance proteolytic stability, and ultimately modulate the biological activity of peptides. Among the various classes of non-natural amino acids, Cα-tetrasubstituted α-amino acids, such as H-Cyclopentyl-Gly-OH, play a pivotal role in constraining peptide conformations. The cyclopentyl group, being a bulky and rigid substituent at the Cα position, significantly restricts the allowable backbone dihedral angles (φ and ψ), thereby predisposing the peptide to adopt well-defined secondary structural motifs such as β-turns and helices. This technical guide provides an in-depth analysis of the effect of this compound on peptide secondary structure, supported by experimental data from analogous systems, detailed experimental protocols, and illustrative diagrams.

While specific quantitative data for this compound is limited in publicly available literature, the closely related analog, 1-aminocyclopentanecarboxylic acid (Ac5c), has been extensively studied. The conformational preferences induced by Ac5c are considered to be highly representative of those induced by this compound due to the identical substitution at the Cα position. Therefore, data from Ac5c-containing peptides will be used throughout this guide to illustrate the structural impact of incorporating a cyclopentylglycine derivative.

Conformational Effects of Cα-Cyclopentyl Glycine Derivatives

The incorporation of Cα-tetrasubstituted amino acids with cyclic side chains, like this compound, has a profound impact on the local and global conformation of a peptide. The steric hindrance imposed by the cyclopentyl ring severely limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This restriction channels the peptide backbone into specific regions of the Ramachandran plot, primarily those corresponding to β-turns and helical structures.

Induction of β-Turns